molecular formula C18H17N3O5 B11594986 2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11594986
M. Wt: 355.3 g/mol
InChI Key: JPYTVFQNYQYHSJ-UHFFFAOYSA-N
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Description

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrrolidinyl ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,5-dioxopyrrolidine-3-carbaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 2-hydroxy-N’-[(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

2-hydroxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its pyrrolidinyl ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzohydrazide derivatives, potentially enhancing its stability and specificity in various applications .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H17N3O5/c1-26-12-8-6-11(7-9-12)21-16(23)10-14(18(21)25)19-20-17(24)13-4-2-3-5-15(13)22/h2-9,14,19,22H,10H2,1H3,(H,20,24)

InChI Key

JPYTVFQNYQYHSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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